(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
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Overview
Description
(2R,6R)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is a chiral heterocyclic compound featuring an imidazo[1,2-a]imidazole core with two phenyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-diketones with diamines in the presence of a catalyst. For instance, the condensation of benzil with ethylenediamine under acidic conditions can yield the desired imidazo[1,2-a]imidazole derivative.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products. Catalysts such as Lewis acids or transition metal complexes are often employed to facilitate the cyclization process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction can occur at the imidazole ring, potentially yielding dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxides of the imidazole ring.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
(2R,6R)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Imidazole: A simpler structure with a single imidazole ring.
Benzimidazole: Contains a fused benzene and imidazole ring.
Triazole: Features a five-membered ring with three nitrogen atoms.
Uniqueness: (2R,6R)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is unique due to its chiral nature and the presence of two phenyl groups, which can influence its chemical reactivity and biological activity. This structural complexity allows for a broader range of applications compared to simpler imidazole derivatives.
This compound’s distinct properties make it a valuable subject of study in various fields, from synthetic chemistry to pharmacology
Properties
IUPAC Name |
(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-3-7-13(8-4-1)15-11-20-12-16(19-17(20)18-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,18,19)/t15-,16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAUJUYSNPSXBW-HOTGVXAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=NC(CN21)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC2=N[C@@H](CN21)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451398 |
Source
|
Record name | CTK4F0654 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229978-45-4 |
Source
|
Record name | CTK4F0654 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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